molecular formula C10H17ClN2 B1432827 1-(Pyridin-4-yl)pentan-1-amine hydrochloride CAS No. 1864057-03-3

1-(Pyridin-4-yl)pentan-1-amine hydrochloride

Cat. No.: B1432827
CAS No.: 1864057-03-3
M. Wt: 200.71 g/mol
InChI Key: YCKYVRIQVLOUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-4-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol . It is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride typically involves the reaction of pyridine derivatives with pentan-1-amine under specific conditions. One common method involves the use of a conjugated enone and an amine in a 1,4-addition reaction . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(Pyridin-4-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyridin-4-yl)pentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyridin-4-yl)pentan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.

Properties

IUPAC Name

1-pyridin-4-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-2-3-4-10(11)9-5-7-12-8-6-9;/h5-8,10H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKYVRIQVLOUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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